molecular formula C9H17N B15130988 6-Methylspiro[2.5]octan-6-amine

6-Methylspiro[2.5]octan-6-amine

Cat. No.: B15130988
M. Wt: 139.24 g/mol
InChI Key: WEPJHWIAONUGBH-UHFFFAOYSA-N
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Description

6-Methylspiro[25]octan-6-amine is a chemical compound with the molecular formula C₉H₁₇N It is characterized by a spirocyclic structure, which includes a spiro[25]octane ring system with a methyl group and an amine functional group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylspiro[2.5]octan-6-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a ketone or an aldehyde, in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 6-Methylspiro[2.5]octan-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

6-Methylspiro[2.5]octan-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylspiro[2.5]octan-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique biological activities by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6-Methylspiro[2.5]octan-6-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its spirocyclic structure and the presence of both a methyl group and an amine group at the 6th position make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

6-methylspiro[2.5]octan-6-amine

InChI

InChI=1S/C9H17N/c1-8(10)2-4-9(5-3-8)6-7-9/h2-7,10H2,1H3

InChI Key

WEPJHWIAONUGBH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC2)N

Origin of Product

United States

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